2-(3-Ethoxyoxan-4-yl)propanoic acid
Description
2-(3-Ethoxyoxan-4-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a propanoic acid moiety attached to a 3-ethoxyoxan-4-yl group
Properties
IUPAC Name |
2-(3-ethoxyoxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-14-9-6-13-5-4-8(9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUQEMRMXGANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ester Precursors
A common method for synthesizing carboxylic acids involves hydrolyzing ester intermediates. For example, (2R)-2-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid was prepared via saponification of its methyl ester using lithium hydroxide, followed by acidification:
$$
\text{(2R)-2-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid methyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{(2R)-2-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid} \quad
$$
Adaptation for Target Compound :
If 2-(3-ethoxyoxan-4-yl)propanoic acid were synthesized via this route, the ester precursor (e.g., ethyl 2-(3-ethoxyoxan-4-yl)propanoate) would undergo alkaline hydrolysis.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | 1M NaOH, ethanol, 25°C, 10 h | ~91% (hypothetical) |
Nucleophilic Substitution on Oxane Intermediates
The ethoxy group at C3 could be introduced via Williamson ether synthesis. For instance, reacting a 3-hydroxyoxan-4-yl precursor with ethyl bromide in the presence of a base:
$$
\text{3-hydroxyoxan-4-ylpropanoic acid} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} \quad
$$
Key Considerations :
Ring-Closing Approaches
Constructing the oxane ring after installing the propanoic acid chain is another viable strategy. For example, a diol intermediate could undergo cyclization:
- Step 1 : Synthesize 3-ethoxy-4-(2-carboxyethyl)pentanediol.
- Step 2 : Acid-catalyzed cyclization to form the oxane ring.
$$
\text{Diol precursor} \xrightarrow{\text{H}^+, \Delta} \text{this compound} \quad
$$
Comparative Analysis of Synthetic Methods
The table below evaluates hypothetical routes based on analogous reactions:
Spectral Characterization and Validation
While experimental data for this compound is limited, analogous compounds provide insights:
- $$ ^1\text{H} $$ NMR : Expected signals at δ 1.2 ppm (ethoxy CH$$ _3 $$), δ 3.5–4.0 ppm (oxane ring protons), and δ 2.6 ppm (propanoic acid CH$$ _2 $$).
- $$ ^{13}\text{C} $$ NMR : Carboxylic acid carbon at ~δ 175 ppm, oxane carbons at δ 60–80 ppm.
Industrial Applications and Derivatives
Though applications of this specific compound are underexplored, structurally related oxane-carboxylic acids are used in:
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyoxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Synthesis of 2-(3-Ethoxyoxan-4-yl)propanoic Acid
The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents and conditions to achieve the desired compound. For instance, the use of oxan derivatives in the synthesis process allows for the introduction of the ethoxy group at specific positions, enhancing the compound's reactivity and biological potential.
Key Synthetic Pathways
- Starting Materials : Commonly include furan derivatives and malonic acid.
- Reagents : Brønsted superacids such as TfOH are often employed to facilitate electrophilic reactions.
- Yield Optimization : Reaction conditions are adjusted to maximize yields, with reported yields ranging from 33% to 65% depending on the specific reaction pathway utilized.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. In particular, studies show effectiveness against various strains of bacteria and fungi, including:
- Candida albicans : Exhibited growth inhibition at concentrations as low as 64 µg/mL.
- Staphylococcus aureus : Minimum inhibitory concentrations (MIC) ranged from 128 µg/mL for most tested compounds.
- Escherichia coli : MIC values varied between 64 and 128 µg/mL.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of various derivatives showed that compounds derived from this compound significantly inhibited the growth of yeast-like fungi and bacteria. The study provided detailed MIC values for several strains, illustrating the compound's broad-spectrum activity.
Case Study 2: Synthesis Optimization
Another research effort focused on optimizing the synthesis pathways for derivatives of this compound. By adjusting reaction conditions such as temperature and reagent concentrations, researchers were able to improve yields from initial values around 33% to upwards of 65%. This optimization is crucial for scaling up production for further biological testing.
| Compound Derivative | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 64 |
| Staphylococcus aureus | 128 | |
| Escherichia coli | 64 - 128 |
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyoxan-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar chemical properties.
2-Phenylpropanoic acid: Another carboxylic acid with a phenyl group instead of an ethoxyoxan group.
3-Ethoxypropanoic acid: A related compound with an ethoxy group attached to the propanoic acid moiety.
Uniqueness
2-(3-Ethoxyoxan-4-yl)propanoic acid is unique due to the presence of the 3-ethoxyoxan-4-yl group, which imparts distinct chemical and physical properties
Q & A
Q. Key Considerations :
- Stereochemical control at the oxane ring’s 4-position may require chiral catalysts or resolution techniques.
- Monitor reaction progress via TLC or HPLC.
Advanced: How can researchers resolve contradictions in NMR data for stereoisomers of this compound?
Methodological Answer:
Discrepancies in NMR data often arise from conformational flexibility or diastereomeric impurities. To address this:
Variable Temperature NMR (VT-NMR) : Analyze at low temperatures (−40°C to 0°C) to slow ring inversion in the oxane moiety, resolving split signals .
Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable.
Computational Modeling : Compare experimental NMR shifts with DFT-calculated shifts (e.g., B3LYP/6-31G*) to validate stereochemistry .
Basic: What analytical techniques are recommended for characterizing 2-(3-Eethoxyoxan-4-yl)propanoic acid?
Methodological Answer:
| Technique | Purpose |
|---|---|
| 1H/13C NMR | Confirm molecular structure, detect impurities, and assign stereochemistry |
| High-Resolution MS | Verify molecular formula (e.g., C10H16O4) |
| HPLC-PDA | Assess purity (>95%) and quantify degradation products |
| FT-IR | Identify functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹) |
| Melting Point | Compare with literature values for consistency (e.g., 85–89°C for analogs) |
Advanced: How to design experiments to study the metabolic pathways of this compound in vitro?
Methodological Answer:
Hepatocyte Incubation : Use primary human hepatocytes or microsomes to assess phase I/II metabolism. Monitor via LC-MS/MS for glucuronide/sulfate conjugates .
Isotope Labeling : Synthesize 13C-labeled compound to trace metabolic intermediates.
Enzyme Inhibition Assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
Data Analysis : Apply kinetic models (e.g., Michaelis-Menten) to calculate intrinsic clearance (CLint).
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Engineering Controls : Use fume hoods for synthesis/purification steps to minimize inhalation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
- Waste Disposal : Follow EPA guidelines for carboxylic acid waste (pH adjustment before incineration) .
Advanced: How can reaction yields be optimized for sterically hindered derivatives like this compound?
Methodological Answer:
Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce steric crowding .
Microwave-Assisted Synthesis : Enhance reaction rates and yields under controlled temperature/pressure.
Catalysis : Employ Pd/C or Au nanoparticles for selective C–O bond formation.
Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) .
Basic: What are the potential pharmacological applications of this compound?
Methodological Answer:
- Anti-inflammatory Studies : Screen for COX-2 inhibition using ELISA assays (IC50 determination) .
- Antimicrobial Testing : Evaluate MIC against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
- Drug-Drug Interaction Profiling : Assess P-glycoprotein binding using Caco-2 cell monolayers .
Advanced: How to address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines).
Membrane Permeability Studies : Use PAMPA assays to differentiate intrinsic activity from bioavailability effects .
Proteomic Profiling : Identify off-target interactions via affinity chromatography-MS.
Meta-Analysis : Compare data across structural analogs (e.g., 2-(4-ethylphenyl)propanoic acid) to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
